molecular formula C16H12N4O B13864505 2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline

2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline

Cat. No.: B13864505
M. Wt: 276.29 g/mol
InChI Key: YWDZMENNEFHMOI-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is a heterocyclic compound that combines a furan ring, an imidazole ring, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. Typically, such compounds are synthesized in specialized laboratories using advanced organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The quinazoline core can be reduced to form different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinazoline core may produce tetrahydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-3-yl)quinazoline: Lacks the imidazole ring.

    6-(4-Methylimidazol-1-yl)quinazoline: Lacks the furan ring.

    2-(Furan-3-yl)-6-(1H-imidazol-1-yl)quinazoline: Similar structure but different substitution pattern.

Uniqueness

2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is unique due to the combination of the furan, imidazole, and quinazoline moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-(furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline

InChI

InChI=1S/C16H12N4O/c1-11-8-20(10-18-11)14-2-3-15-13(6-14)7-17-16(19-15)12-4-5-21-9-12/h2-10H,1H3

InChI Key

YWDZMENNEFHMOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=COC=C4

Origin of Product

United States

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